molecular formula C14H20N2O10-4 B1233769 Ethylene glycol bis(2-aminoethyl)tetraacetate

Ethylene glycol bis(2-aminoethyl)tetraacetate

Cat. No. B1233769
M. Wt: 376.32 g/mol
InChI Key: DEFVIWRASFVYLL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylene glycol bis(2-aminoethyl)tetraacetate is a tetracarboxylic acid anion. It derives from an ethylene glycol.

Scientific Research Applications

Alternative Polymers to PEGylation

Poly(ethylene glycol) (PEG) is a standard in bioconjugation and nanomedicine for enhancing drug efficacy and prolonging blood circulation time. However, the immunogenicity of PEG, leading to the formation of anti-PEG antibodies, has driven the search for alternative polymers. Ethylene glycol bis(2-aminoethyl)tetraacetate could be considered in the context of developing such alternatives, as the challenges with PEG highlight the need for novel polymers with reduced immunogenicity and improved biocompatibility for drug delivery and bioconjugation applications (Thai Thanh Hoang Thi et al., 2020).

Toxicological Profile of Ethylene Glycols

A comprehensive review of the toxicological profiles of ethylene glycols, including ethylene glycol bis(2-aminoethyl)tetraacetate, if applicable, provides insights into their hazards, exposure risks, and mechanisms of action. Understanding the toxicological differences and similarities among various ethylene glycols is crucial for assessing their safety in scientific applications (J. Fowles et al., 2017).

Heat Transfer Applications

Ethylene glycol-based nanofluids, including those modified with ethylene glycol derivatives like ethylene glycol bis(2-aminoethyl)tetraacetate, exhibit enhanced thermal conductivity and convective heat transfer characteristics. These properties are essential for their performance in thermal management, energy applications, and potentially in scientific research settings where precise temperature control is required (S. Murshed & C. A. N. Castro, 2016).

Biomedical Material Development

Research focusing on polymers composed of ethylene glycol units, such as ethylene glycol bis(2-aminoethyl)tetraacetate, highlights their potential in biomedical material development. These polymers can be used to create various nanostructures, offering promising applications in drug delivery systems, tissue engineering, and other biomedical fields (Hiroharu Ajiro et al., 2016).

properties

Product Name

Ethylene glycol bis(2-aminoethyl)tetraacetate

Molecular Formula

C14H20N2O10-4

Molecular Weight

376.32 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/p-4

InChI Key

DEFVIWRASFVYLL-UHFFFAOYSA-J

Canonical SMILES

C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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